molecular formula C13H20O3 B12672081 Methyl 3-oxo-2-pentylidenecyclopentaneacetate CAS No. 84962-44-7

Methyl 3-oxo-2-pentylidenecyclopentaneacetate

Cat. No.: B12672081
CAS No.: 84962-44-7
M. Wt: 224.30 g/mol
InChI Key: BJWUCYNWZYDBHN-WDZFZDKYSA-N
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Preparation Methods

The synthesis of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves several steps. One common method includes the esterification of cyclopentaneacetic acid with methanol in the presence of a catalyst. The reaction conditions typically involve heating the mixture under reflux to facilitate the esterification process . Industrial production methods may vary, but they generally follow similar principles, often employing more efficient catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Methyl 3-oxo-2-pentylidenecyclopentaneacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as halides or amines.

    Hydrolysis: Hydrolysis of the ester group can yield the corresponding carboxylic acid and alcohol.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-oxo-2-pentylidenecyclopentaneacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-oxo-2-pentylidenecyclopentaneacetate involves its interaction with specific molecular targets and pathways. In plants, it acts as a signaling molecule, influencing various physiological processes. The compound may bind to specific receptors, triggering a cascade of biochemical reactions that result in the desired effect. The exact molecular targets and pathways can vary depending on the context and application.

Comparison with Similar Compounds

Methyl 3-oxo-2-pentylidenecyclopentaneacetate is similar to other compounds such as methyl dihydrojasmonate, methyl hydrojasmonate, and methyl (2-pentyl-3-oxocyclopentyl)acetate . These compounds share structural similarities and often exhibit similar chemical properties and applications. this compound is unique in its specific molecular structure, which can influence its reactivity and interactions in various contexts.

Properties

CAS No.

84962-44-7

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

methyl 2-[(2Z)-3-oxo-2-pentylidenecyclopentyl]acetate

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h6,10H,3-5,7-9H2,1-2H3/b11-6-

InChI Key

BJWUCYNWZYDBHN-WDZFZDKYSA-N

Isomeric SMILES

CCCC/C=C\1/C(CCC1=O)CC(=O)OC

Canonical SMILES

CCCCC=C1C(CCC1=O)CC(=O)OC

Origin of Product

United States

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